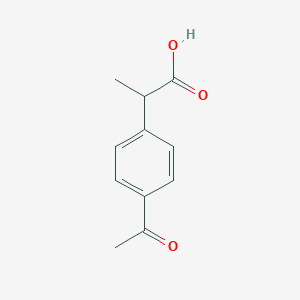
2-(4-Acetylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-alpha-methylbenzeneacetic acid is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of an acetyl group, a methyl group, and a benzene ring attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-alpha-methylbenzeneacetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of alpha-methylbenzeneacetic acid with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Acetyl-alpha-methylbenzeneacetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-alpha-methylbenzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-alpha-methylbenzeneacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Acetyl-alpha-methylbenzeneacetic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The benzene ring allows for aromatic interactions, which can influence the compound’s binding affinity to various receptors and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Acetylbenzoic acid
- 4-Methylbenzeneacetic acid
- 4-Acetyl-alpha-methylbenzoic acid
Uniqueness
4-Acetyl-alpha-methylbenzeneacetic acid is unique due to the presence of both an acetyl group and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-(4-acetylphenyl)propanoic acid |
InChI |
InChI=1S/C11H12O3/c1-7(11(13)14)9-3-5-10(6-4-9)8(2)12/h3-7H,1-2H3,(H,13,14) |
InChI-Schlüssel |
YRMDAIIJCIPMHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


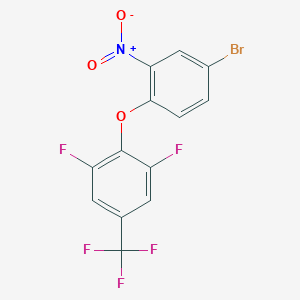
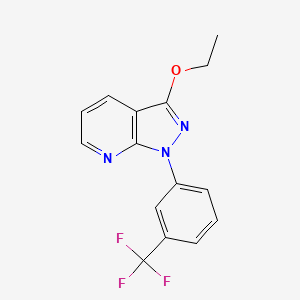
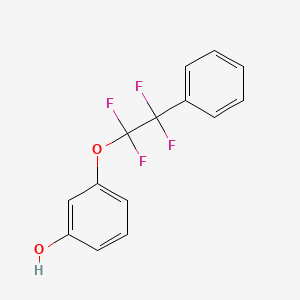



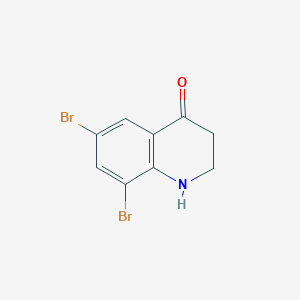
![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
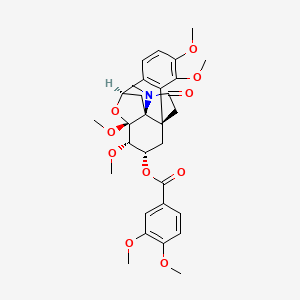
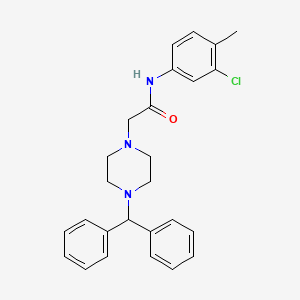
![N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine](/img/structure/B13424779.png)
![1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene](/img/structure/B13424780.png)
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
